6-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(2E)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes an iodophenyl group, a methoxyphenyl group, and a phenyl group attached to a triazine core
Preparation Methods
The synthesis of 6-[(2E)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE can be achieved through a multi-step process involving the following key steps:
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Formation of the Triazine Core: : The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions. This step typically involves the use of reagents such as cyanuric chloride and amines.
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Introduction of Functional Groups: : The iodophenyl, methoxyphenyl, and phenyl groups are introduced through various coupling reactions. For example, the iodophenyl group can be introduced via a Suzuki-Miyaura coupling reaction using an iodophenyl boronic acid derivative and a suitable palladium catalyst .
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Final Assembly: : The final step involves the condensation of the triazine core with the hydrazine derivative to form the desired compound. This step may require specific reaction conditions, such as elevated temperatures and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
6-[(2E)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
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Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding oxides.
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Reduction: : Reduction reactions can occur at the triazine core or the phenyl groups, resulting in the formation of reduced derivatives.
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Substitution: : The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups. Common reagents for these reactions include nucleophiles such as amines or thiols.
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Coupling Reactions: : The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex derivatives.
Scientific Research Applications
6-[(2E)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications, including:
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Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
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Biology: : In biological research, the compound can be used as a probe to study various biochemical processes. Its functional groups enable it to interact with specific biomolecules, providing insights into their functions.
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Medicine: : The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure can be modified to enhance its pharmacological properties and target specific diseases.
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Industry: : In industrial applications, the compound can be used as an intermediate in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-[(2E)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the iodophenyl group may enhance its binding affinity to certain targets, while the triazine core provides stability and specificity.
Comparison with Similar Compounds
Similar compounds to 6-[(2E)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE include other triazine derivatives with different substituents. These compounds may share similar chemical properties but differ in their specific applications and reactivity. Examples of similar compounds include:
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6-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE: : This compound has a bromophenyl group instead of an iodophenyl group, which may affect its reactivity and applications.
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6-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE:
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6-[(2E)-2-[(3-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE: : The fluorophenyl group may enhance the compound’s stability and binding affinity to certain targets.
These comparisons highlight the uniqueness of 6-[(2E)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C23H20IN7O |
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Molecular Weight |
537.4 g/mol |
IUPAC Name |
2-N-[(E)-(3-iodophenyl)methylideneamino]-4-N-(4-methoxyphenyl)-6-N-phenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C23H20IN7O/c1-32-20-12-10-19(11-13-20)27-22-28-21(26-18-8-3-2-4-9-18)29-23(30-22)31-25-15-16-6-5-7-17(24)14-16/h2-15H,1H3,(H3,26,27,28,29,30,31)/b25-15+ |
InChI Key |
KKEITZJCHGINIR-MFKUBSTISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N/N=C/C4=CC(=CC=C4)I |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=CC4=CC(=CC=C4)I |
Origin of Product |
United States |
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